Rhodojaponin-II
Overview
Description
Synthesis Analysis
Synthetic efforts toward Rhodojaponin analogs have been explored, focusing on constructing its chemical structure, particularly the bicyclo[3.2.1]octane fragment, which is a key feature of its molecular architecture. The synthesis strategies involved Au(I)-catalyzed Conia-ene cyclization and Mn(III)-mediated radical cyclization of alkynyl ketones, aiming to develop methodologies applicable for synthesizing Rhodojaponin III and its analogs for future biological studies (Webster et al., 2021).
Molecular Structure Analysis
Investigations into the molecular structure of Rhodojaponin-II and related compounds have been conducted using crystallography and molecular modeling techniques. These studies aim to understand the conformational energetics and dynamics within its molecular structure, providing insights into how Rhodojaponin-II interacts with biological targets. For example, the structure and dynamics of retinal chromophore analogs in rhodopsin have been studied to understand the interaction mechanisms at the molecular level, shedding light on the potential interactions of Rhodojaponin-II with biological systems (Struts et al., 2007).
Chemical Reactions and Properties
Rhodojaponin-II's chemical reactions and properties, particularly its interactions with cellular components, have been a focus of research. Studies have shown that Rhodojaponin-II can inhibit TNF-α-induced inflammatory cytokine secretion in human rheumatoid arthritis fibroblast-like synoviocytes, indicating its potential anti-inflammatory activity. This effect is mediated through the inhibition of specific signaling pathways, including Akt, NF-κB, and TLR4/MyD88 pathways (Kong et al., 2020).
Physical Properties Analysis
The physical properties of Rhodojaponin-II, such as its stability and interaction with biological membranes, are essential for understanding its pharmacokinetic profile and therapeutic potential. Research has focused on modifying Rhodojaponin-II to enhance its stability and reduce toxicity, such as conjugating it with mesoporous silica nanoparticles for targeted delivery. This approach aims to improve its biomedical applications by prolonging drug release and enhancing targeting efficiency, as demonstrated in studies evaluating the acute toxicity and pharmacokinetics of these formulations (Yang et al., 2022).
Scientific Research Applications
Anti-Inflammatory Activity in Rheumatoid Arthritis
Rhodojaponin II (R-II) has demonstrated notable anti-inflammatory effects. A study by Kong et al. (2020) found that R-II can suppress tumor necrosis factor-alpha (TNF-α) induced inflammation in rheumatoid arthritis fibroblast-like synoviocytes. This includes the suppression of nitric oxide, prostaglandin E2, and several interleukins. The study also observed the inhibition of certain pathways such as Akt, nuclear factor-κB, and toll-like receptor 4/MyD88 in the cells treated with R-II.
Botanical Insecticide Properties
Rhodojaponin II has been investigated for its potential as a botanical insecticide. Studies like those conducted by Dong et al. (2013) and Zhang et al. (2012) have explored the impact of rhodojaponin on insects like the Diamondback Moth and Spodoptera litura. These studies suggest that rhodojaponin affects various biological processes in insects, such as feeding behavior and development.
Chemoreception in Insects
The role of R-II in insect chemoreception has been a subject of interest. Research like Dong et al. (2013) and Yi et al. (2013) have identified certain proteins in insects that interact with R-II, playing a crucial role in the insect's response to this compound. This includes studies on odorant receptors and chemosensory proteins that recognize R-II, influencing behaviors like oviposition and feeding.
Pharmacokinetics and Safety
The pharmacokinetics and safety aspects of rhodojaponin II have also been studied. For instance, Dong et al. (2014) examined the integrated pharmacokinetics of major rhodojaponins in relation to cardiotoxicity, highlighting the importance of understanding the balance between efficacy and safety in the use of Rhododendri Mollis Flos extract.
Insecticidal and Antifeedant Properties
Research has consistently shown that rhodojaponin II possesses insecticidal and antifeedant properties. Studies like those by Zhong et al. (2006) and Meiying et al. (1993) have demonstrated the effectiveness of R-II against various insect species, suggesting its potential use in pest management.
Drug Delivery and Formulation
Recent advancements have focused on improving the delivery and formulation of rhodojaponin II for better therapeutic outcomes. For example, Yang et al. (2022) and Zhang et al. (2019) have explored the use of nanoparticles and other delivery systems to enhance the bioavailability and reduce the toxicity of R-II.
Safety And Hazards
properties
IUPAC Name |
(4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJISLLRXVSQIES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC23CC(C(C2O)CCC3C(C4C1(C(C5C4O5)(C)C)O)(C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949006 | |
Record name | 5,10,14,16-Tetrahydroxy-2,3-epoxygrayanotoxan-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodojaponin II | |
CAS RN |
26116-89-2 | |
Record name | 5,10,14,16-Tetrahydroxy-2,3-epoxygrayanotoxan-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.